molecular formula C7H6Cl2FN B1443599 2,3-Bis(chloromethyl)-5-fluoropyridine CAS No. 1356109-93-7

2,3-Bis(chloromethyl)-5-fluoropyridine

Cat. No.: B1443599
CAS No.: 1356109-93-7
M. Wt: 194.03 g/mol
InChI Key: NXAQSGMFZZYCFL-UHFFFAOYSA-N
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Description

2,3-Bis(chloromethyl)-5-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of two chloromethyl groups and one fluorine atom attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(chloromethyl)-5-fluoropyridine typically involves the chlorination of 2,3-dichloro-5-(trichloromethyl)pyridine under specific conditions. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(chloromethyl)-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2,3-Bis(chloromethyl)-5-fluoropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2,3-Bis(chloromethyl)-5-fluoropyridine involves its interaction with biological molecules through its reactive chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chloromethyl and fluorine substituents on the pyridine ring. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

2,3-bis(chloromethyl)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FN/c8-2-5-1-6(10)4-11-7(5)3-9/h1,4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAQSGMFZZYCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CCl)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744633
Record name 2,3-Bis(chloromethyl)-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356109-93-7
Record name 2,3-Bis(chloromethyl)-5-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356109-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(chloromethyl)-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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